![molecular formula C13H13BrO2 B13502387 5-(3-Bromophenyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13502387.png)
5-(3-Bromophenyl)spiro[2.3]hexane-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Bromophenyl)spiro[23]hexane-5-carboxylic acid is a chemical compound characterized by a spirocyclic structure, where a bromophenyl group is attached to a hexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromophenyl)spiro[2.3]hexane-5-carboxylic acid typically involves the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction where a suitable precursor undergoes intramolecular cyclization.
Introduction of the bromophenyl group: This step involves the bromination of a phenyl group, which is then attached to the spirocyclic core through a coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Bromophenyl)spiro[2.3]hexane-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
5-(3-Bromophenyl)spiro[2.3]hexane-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-(3-Bromophenyl)spiro[2.3]hexane-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may play a key role in binding to these targets, while the spirocyclic structure provides stability and specificity. The exact pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[2.3]hexane-5-carboxylic acid: Lacks the bromophenyl group, resulting in different chemical properties and reactivity.
5-Phenylspiro[2.3]hexane-5-carboxylic acid:
Uniqueness
5-(3-Bromophenyl)spiro[2.3]hexane-5-carboxylic acid is unique due to the presence of the bromophenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C13H13BrO2 |
|---|---|
Poids moléculaire |
281.14 g/mol |
Nom IUPAC |
5-(3-bromophenyl)spiro[2.3]hexane-5-carboxylic acid |
InChI |
InChI=1S/C13H13BrO2/c14-10-3-1-2-9(6-10)13(11(15)16)7-12(8-13)4-5-12/h1-3,6H,4-5,7-8H2,(H,15,16) |
Clé InChI |
IWAACMNWRFBBHP-UHFFFAOYSA-N |
SMILES canonique |
C1CC12CC(C2)(C3=CC(=CC=C3)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



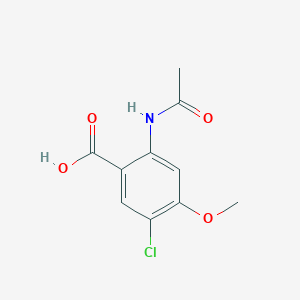
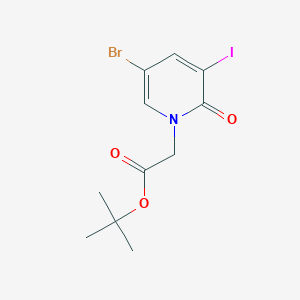
![1-{5-Fluorofuro[3,2-b]pyridin-2-yl}methanamine hydrochloride](/img/structure/B13502325.png)
![Methyl 2-[(2-hydroxypropyl)amino]acetate](/img/structure/B13502330.png)
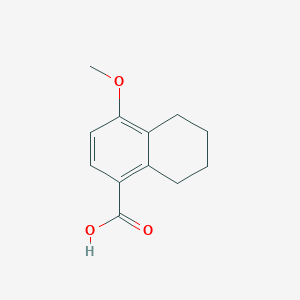
![4-chloro-7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13502337.png)
![2-azido-N-[1-(propan-2-yl)piperidin-4-yl]acetamide](/img/structure/B13502339.png)
![tert-butyl N-[2-(4-bromophenoxy)propyl]carbamate](/img/structure/B13502348.png)
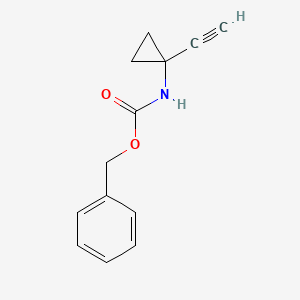
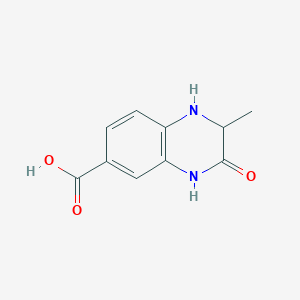
![Tert-butyl 6'-bromospiro[cyclopropane-1,3'-indoline]-1'-carboxylate](/img/structure/B13502362.png)
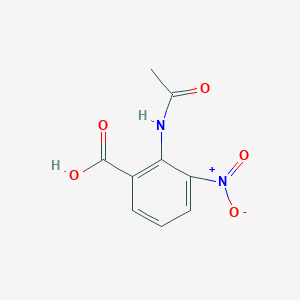
![[(Dimethyl-1,2-oxazol-4-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B13502384.png)
